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Compound of Interest

Compound Name: Diethyl 3-hydroxyglutarate

Cat. No.: B146656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) data for Diethyl 3-hydroxyglutarate. Due to the limited public availability of

experimentally derived raw data, this document presents predicted 13C NMR chemical shifts, a

detailed experimental protocol for acquiring such data, and a structural representation of the

molecule with corresponding carbon assignments.

Data Presentation: Predicted 13C NMR Chemical
Shifts
The following table summarizes the predicted 13C NMR chemical shifts for Diethyl 3-
hydroxyglutarate. These values have been estimated using established chemical shift

prediction algorithms and analysis of structurally similar compounds. It is important to note that

actual experimental values may vary based on the specific conditions, such as solvent and

concentration.
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Carbon Atom
Chemical Shift (δ)
ppm

Multiplicity Assignment

C1 ~171.5 Singlet (s) Carbonyl (C=O)

C2 ~41.0 Triplet (t) Methylene (-CH2-)

C3 ~64.5 Doublet (d) Methine (-CHOH)

C4 ~41.0 Triplet (t) Methylene (-CH2-)

C5 ~171.5 Singlet (s) Carbonyl (C=O)

C6 ~60.5 Triplet (t) Methylene (-O-CH2-)

C7 ~14.2 Quartet (q) Methyl (-CH3)

C8 ~60.5 Triplet (t) Methylene (-O-CH2-)

C9 ~14.2 Quartet (q) Methyl (-CH3)

Experimental Protocols
While specific experimental data for Diethyl 3-hydroxyglutarate from a primary publication is

not readily available in the public domain, a standard protocol for acquiring 13C NMR data for a

similar small organic molecule is provided below. This protocol is based on general laboratory

practices and information gathered from spectral databases.

Objective: To obtain a proton-decoupled 13C NMR spectrum of Diethyl 3-hydroxyglutarate.

Materials:

Diethyl 3-hydroxyglutarate (Sample source, for example, from Aldrich Chemical Company,

Inc.)

Deuterated chloroform (CDCl3) or other suitable deuterated solvent

Tetramethylsilane (TMS) as an internal standard

NMR tube (5 mm)
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NMR Spectrometer (e.g., Varian HA-100 or equivalent)

Procedure:

Sample Preparation:

Accurately weigh approximately 20-50 mg of Diethyl 3-hydroxyglutarate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) directly

in a clean, dry NMR tube.

Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal

reference (δ = 0.00 ppm).

Cap the NMR tube and gently invert it several times to ensure the solution is

homogeneous.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent (CDCl3).

Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a

sharp and symmetrical lock signal.

Data Acquisition:

Set the spectrometer to the 13C nucleus frequency.

Choose a standard proton-decoupled 13C NMR experiment.

Key acquisition parameters to consider:

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary

carbons.

Number of Scans: 128 to 1024 scans, or more, may be required to achieve an adequate

signal-to-noise ratio due to the low natural abundance of 13C.

Initiate the data acquisition.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Integrate the peaks if quantitative information is desired, although this is less common for

routine 13C NMR.

Identify and label the chemical shifts of all peaks.

Mandatory Visualization
The following diagram illustrates the chemical structure of Diethyl 3-hydroxyglutarate with the

carbon atoms numbered to correspond with the assignments in the data table.

Figure 1. Chemical structure of Diethyl 3-hydroxyglutarate with carbon numbering.

To cite this document: BenchChem. [In-depth Technical Guide: 13C NMR Data for Diethyl 3-
hydroxyglutarate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146656#13c-nmr-data-for-diethyl-3-hydroxyglutarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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